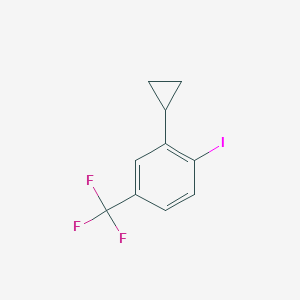
2-Cyclopropyl-1-iodo-4-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-1-iodo-4-(trifluoromethyl)benzene is a chemical compound with the molecular formula C10H8F3I. It is characterized by the presence of a cyclopropyl group, an iodine atom, and a trifluoromethyl group attached to a benzene ring.
Vorbereitungsmethoden
The synthesis of 2-Cyclopropyl-1-iodo-4-(trifluoromethyl)benzene typically involves the iodination of a precursor compound containing the trifluoromethyl and cyclopropyl groups. One common method is the direct iodination of a trifluoromethyl-substituted benzene derivative using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing the production of hazardous by-products .
Analyse Chemischer Reaktionen
2-Cyclopropyl-1-iodo-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding iodinated benzoic acids or reduction to form deiodinated products.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-1-iodo-4-(trifluoromethyl)benzene is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: It is used in the development of bioactive molecules and as a probe in biochemical studies to investigate molecular interactions and pathways.
Industry: It is used in the production of agrochemicals, dyes, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-1-iodo-4-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design .
Vergleich Mit ähnlichen Verbindungen
2-Cyclopropyl-1-iodo-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Iodo-4-(trifluoromethyl)benzene: This compound lacks the cyclopropyl group, which may affect its reactivity and applications.
4-Chlorobenzotrifluoride: This compound has a chlorine atom instead of an iodine atom, which can influence its chemical properties and reactivity.
2-Cyclopropyl-1-iodo-4-methylbenzene: This compound has a methyl group instead of a trifluoromethyl group, which can alter its lipophilicity and biological activity.
The presence of the cyclopropyl and trifluoromethyl groups in this compound makes it unique and valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H8F3I |
|---|---|
Molekulargewicht |
312.07 g/mol |
IUPAC-Name |
2-cyclopropyl-1-iodo-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8F3I/c11-10(12,13)7-3-4-9(14)8(5-7)6-1-2-6/h3-6H,1-2H2 |
InChI-Schlüssel |
NXZQCSAWJOIQTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=C(C=CC(=C2)C(F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




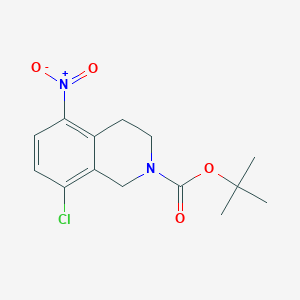


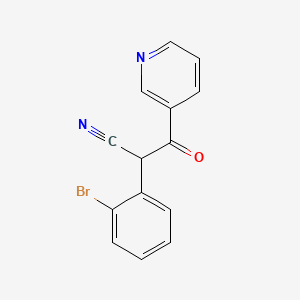
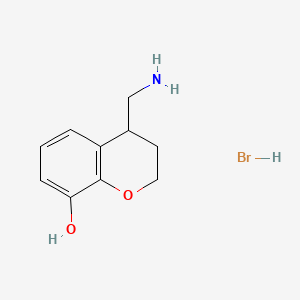
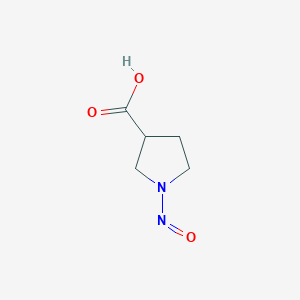
![1-{5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13518025.png)
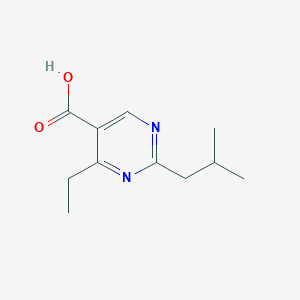
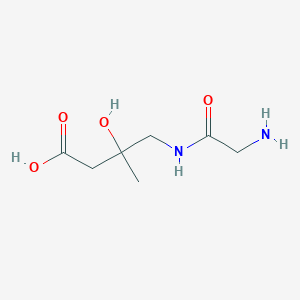
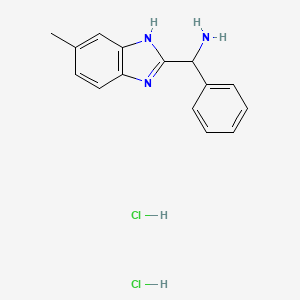

![methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate](/img/structure/B13518047.png)
